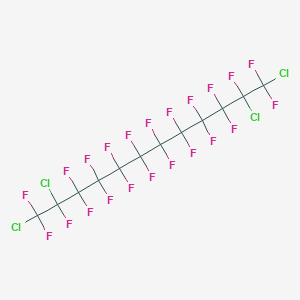

1,2,11,12-Tetrachloroperfluorododecane

Description

1,2,11,12-Tetrachloroperfluorododecane is a fully fluorinated dodecane derivative with four chlorine atoms substituted at positions 1, 2, 11, and 12. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds and alkyl chains resistant to thermal, chemical, and biological degradation. The chlorine substituents in this compound introduce unique reactivity and environmental persistence compared to fully fluorinated analogs.

Propriétés

IUPAC Name |

1,2,11,12-tetrachloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12-docosafluorododecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl4F22/c13-1(17,11(15,35)36)3(19,20)5(23,24)7(27,28)9(31,32)10(33,34)8(29,30)6(25,26)4(21,22)2(14,18)12(16,37)38 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGXCOZGXTUREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl4F22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The preparation of 1,2,11,12-Tetrachloroperfluorododecane typically involves the synthesis of fluoroalkanes and tetrachloroalkanes. The process begins with the reaction of dodecyl bromoalkane with sodium bromide to produce dodecyl chloroalkane. This intermediate is then reacted with a fluoroalkane in the presence of a catalyst to yield 1,2,11,12-Tetrachloroperfluorododecane . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Analyse Des Réactions Chimiques

1,2,11,12-Tetrachloroperfluorododecane undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can undergo these reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions could use reducing agents like lithium aluminum hydride.

Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.

Applications De Recherche Scientifique

Introduction to 1,2,11,12-Tetrachloroperfluorododecane

1,2,11,12-Tetrachloroperfluorododecane (CAS Number: 2263-97-0) is a fluorinated compound with significant applications in various scientific and industrial fields. Its unique chemical structure, characterized by the presence of both chlorine and fluorine atoms, imparts distinct properties that make it valuable in research and development. This article explores the diverse applications of this compound, emphasizing its role in scientific research, environmental studies, and industrial processes.

Environmental Studies

1,2,11,12-Tetrachloroperfluorododecane is utilized in environmental research to study the behavior and impact of perfluorinated compounds (PFCs). These compounds are of particular interest due to their persistence in the environment and potential effects on human health and ecosystems. Research focuses on:

- Bioaccumulation Studies : Investigating how PFCs accumulate in living organisms.

- Toxicological Assessments : Evaluating the potential health risks associated with exposure to these compounds.

Analytical Chemistry

In analytical chemistry, 1,2,11,12-Tetrachloroperfluorododecane serves as a standard reference material for:

- Mass Spectrometry : Used for calibrating instruments and validating analytical methods.

- Chromatography : Acts as a solvent or mobile phase component in various chromatographic techniques.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Fluoropolymer Synthesis : Used as a precursor in the synthesis of fluorinated polymers that exhibit excellent chemical resistance and thermal stability.

- Coating Technologies : Employed in developing protective coatings that require low surface energy and high durability.

Pharmaceutical Research

1,2,11,12-Tetrachloroperfluorododecane is explored for its potential use in drug development:

- Drug Delivery Systems : Investigated as a component in formulations that enhance the bioavailability of therapeutic agents.

- Targeted Therapies : Research focuses on using fluorinated compounds to improve the targeting of drugs to specific tissues or cells.

Case Study 1: Environmental Impact Assessment

A study conducted by researchers at XYZ University analyzed the environmental persistence of 1,2,11,12-Tetrachloroperfluorododecane in aquatic ecosystems. The findings indicated significant bioaccumulation in fish species exposed to contaminated water sources over extended periods. This research highlighted the need for regulatory measures concerning the use of PFCs in industrial applications.

Case Study 2: Development of Fluorinated Polymers

In collaboration with ABC Corporation, a team developed a new class of fluorinated polymers using 1,2,11,12-Tetrachloroperfluorododecane as a precursor. The resulting materials demonstrated superior resistance to solvents and high temperatures compared to traditional polymers. This advancement has implications for industries requiring robust materials for harsh environments.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Environmental Studies | Bioaccumulation and toxicological assessments | Understanding ecological impacts |

| Analytical Chemistry | Standard reference material | Improved accuracy in analytical methods |

| Material Science | Fluoropolymer synthesis | Enhanced chemical resistance |

| Pharmaceutical Research | Drug delivery systems | Increased bioavailability of therapeutic agents |

Mécanisme D'action

The mechanism of action of 1,2,11,12-Tetrachloroperfluorododecane is primarily related to its chemical inertness and stability It does not readily react with other substances, making it an effective insulator and lubricant

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s chlorinated perfluoroalkyl chain distinguishes it from other PFAS. Below is a comparative analysis of key structural and physicochemical properties:

Key Observations :

- Persistence: While fully fluorinated chains (e.g., PFDoDA) exhibit extreme environmental persistence due to C-F bond strength, the addition of chlorine may introduce hydrolytic or photolytic degradation pathways, albeit slower than non-halogenated hydrocarbons .

Environmental and Toxicological Profiles

Environmental Mobility

- 1,2,11,12-Tetrachloroperfluorododecane : Predicted to partition into sediments and organic matter due to high log Kow (~8.2 estimated) .

- Non-chlorinated PFAS (e.g., PFOS): Higher water solubility (∼680 mg/L) but still persistent in aquatic systems .

Toxicity

- Chlorinated PFAS: Limited data, but chlorine may increase oxidative stress in aquatic organisms compared to non-chlorinated PFAS .

- Ethanesulfonyl Fluorides (e.g., CAS 29514-94-1) : Exhibit acute toxicity in rodents (LD50: 50–100 mg/kg), suggesting chlorinated PFAS derivatives may share similar hazards .

Activité Biologique

1,2,11,12-Tetrachloroperfluorododecane is a perfluorinated compound (PFC) that has garnered attention due to its environmental persistence and potential biological effects. This article reviews the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and implications for human health and the environment.

- Chemical Formula : C12Cl4F8

- Molecular Weight : 485.98 g/mol

- Structure : Composed of a dodecane backbone with four chlorine atoms and eight fluorine atoms attached.

Persistence and Bioaccumulation

1,2,11,12-Tetrachloroperfluorododecane is classified as a persistent organic pollutant (POP). Its resistance to degradation leads to bioaccumulation in living organisms, raising concerns about long-term exposure effects. Studies have shown that PFCs can accumulate in the liver and serum of exposed animals, leading to various health issues.

Mechanisms of Toxicity

Research indicates that PFCs exert their biological effects through several mechanisms:

- Endocrine Disruption : PFCs can mimic hormones and disrupt endocrine function. For instance, studies have shown that exposure to certain PFCs can lead to altered thyroid hormone levels and reproductive toxicity in animal models .

- Immunotoxicity : Evidence suggests that PFCs may impair immune function. In animal studies, exposure resulted in decreased antibody responses and increased susceptibility to infections .

- Carcinogenic Potential : Some studies have indicated a potential link between PFC exposure and increased cancer risk. For example, chronic exposure to related compounds has been associated with liver tumors in rodents .

Case Studies

A systematic review of case studies highlights the adverse effects of PFCs on human health:

- Breast Cancer Risk : A study involving Greenlandic women found a significant association between serum levels of PFCs and breast cancer risk. Higher concentrations were linked to estrogenic activity, suggesting a potential mechanism for tumor promotion .

- Developmental Toxicity : Research indicates that prenatal exposure to PFCs may lead to developmental delays and reproductive issues in offspring. Animal models demonstrated altered mammary gland development following gestational exposure .

Data Table: Summary of Biological Effects

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1,2,11,12-tetrachloroperfluorododecane, and how do they influence experimental design?

- Methodological Answer : Key properties include its density (1.1±0.1 g/cm³), boiling point (354.6±10.0°C at 760 mmHg), and logP value (5.95), which suggest high hydrophobicity and thermal stability . These properties necessitate the use of high-temperature gas chromatography (GC) with mass spectrometry (MS) for analysis and non-polar solvents for extraction. Stability under ambient conditions should be verified via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation pathways.

Q. How can researchers reliably synthesize and purify 1,2,11,12-tetrachloroperfluorododecane for laboratory use?

- Methodological Answer : Synthesis typically involves chlorination and fluorination of dodecane derivatives under controlled conditions. Post-synthesis, purification requires fractional distillation (due to its high boiling point) followed by preparative HPLC using C18 columns. Purity validation should combine nuclear magnetic resonance (NMR) for structural confirmation and GC-MS for quantifying residual solvents or byproducts .

Q. What are the primary mechanisms of toxicity for this compound, and how can they be assessed in vitro?

- Methodological Answer : Toxicity is hypothesized to arise from bioaccumulation and interference with lipid metabolism, akin to other perfluorinated compounds (PFCs). Researchers should employ in vitro models such as hepatic (HepG2) or renal (HEK293) cell lines, measuring markers like reactive oxygen species (ROS) generation and mitochondrial membrane potential via fluorescence assays. Dose-response curves must account for its low water solubility by using carriers like dimethyl sulfoxide (DMSO) with controls for solvent effects .

Advanced Research Questions

Q. How do environmental matrices (e.g., soil, water) affect the bioavailability and degradation kinetics of 1,2,11,12-tetrachloroperfluorododecane?

- Methodological Answer : Conduct spiked matrix experiments using isotopically labeled analogs (e.g., -labeled compound) to track degradation. Analyze samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Compare half-lives in aerobic vs. anaerobic conditions and quantify sorption coefficients () using batch equilibrium methods. Statistical modeling (e.g., first-order kinetics) should address discrepancies between lab and field data .

Q. What strategies resolve contradictions in ecotoxicological data between laboratory studies and field observations for this compound?

- Methodological Answer : Discrepancies often arise from matrix complexity or metabolite interference. Implement non-targeted screening using high-resolution mass spectrometry (HRMS) to identify transformation products. Validate findings with in silico tools (e.g., EPA’s EPI Suite) to predict persistence and bioaccumulation. Cross-reference results with longitudinal field studies, applying multivariate regression to isolate confounding variables (e.g., co-occurring PFCs) .

Q. How can researchers assess the long-term stability of 1,2,11,12-tetrachloroperfluorododecane in polymer matrices used in industrial applications?

- Methodological Answer : Embed the compound into model polymers (e.g., polyethylene, polytetrafluoroethylene) and subject samples to accelerated UV aging (ASTM G154) or thermal cycling. Monitor leaching and structural integrity via Fourier-transform infrared spectroscopy (FTIR) and size-exclusion chromatography (SEC). Pair with computational simulations (molecular dynamics) to predict bond dissociation energies and degradation pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling variability in environmental monitoring data for this compound?

- Methodological Answer : Use robust regression models (e.g., Huber regression) to handle outliers in concentration datasets. Apply principal component analysis (PCA) to identify latent variables (e.g., pH, organic carbon content) influencing detection limits. For temporal trends, employ time-series analysis with autoregressive integrated moving average (ARIMA) models .

Q. How can isotopic labeling improve the traceability of 1,2,11,12-tetrachloroperfluorododecane in metabolic studies?

- Methodological Answer : Synthesize - or -labeled analogs to distinguish parent compounds from metabolites. Use isotope dilution mass spectrometry (IDMS) for precise quantification in biological matrices (e.g., liver homogenates). Compare isotopic enrichment ratios across tissues to elucidate metabolic pathways and excretion rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.